molecular formula C28H28N4O5 B2417853 2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286096-14-7

2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2417853
CAS No.: 1286096-14-7
M. Wt: 500.555
InChI Key: JVEQHWLCPXTEDF-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O5/c1-16-7-8-19(11-17(16)2)21-14-23-28(33)31(9-10-32(23)30-21)15-22-18(3)37-27(29-22)20-12-24(34-4)26(36-6)25(13-20)35-5/h7-14H,15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQHWLCPXTEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=C(C(=C5)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound features a complex structure comprising:

  • A pyrazole ring fused with a pyrazine moiety .
  • Substituents that include 3,4-dimethylphenyl and 5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl groups.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit various biological activities including:

  • Anticancer properties
  • Antiviral effects
  • Antioxidant activities

Anticancer Activity

Studies have shown that pyrazolo[1,5-a]pyrazin derivatives can inhibit the growth of various cancer cell lines. For instance:

  • A series of derivatives were synthesized and evaluated against A549 lung cancer cells , demonstrating dose-dependent growth inhibition. Notably, compounds with specific substitutions showed enhanced efficacy in inhibiting cell proliferation through mechanisms such as autophagy modulation and G1-phase arrest .
CompoundCell LineMechanism of ActionIC50 (µM)
3oA549Autophagy modulation15
3e-hH322Apoptosis induction20

Antiviral Properties

Some pyrazolo[1,5-a]pyrazin derivatives have demonstrated antiviral activity against flaviviruses like dengue virus. The specific mechanisms often involve the inhibition of viral replication .

Antioxidant Activity

The antioxidant potential of these compounds has also been investigated. Certain derivatives exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Lung Cancer Cells : A study synthesized novel pyrazolo[1,5-a]pyrazin derivatives and tested them against A549 and H1299 cell lines. The results indicated that specific structural modifications enhanced anticancer activity .
  • Antiviral Activity Assessment : Research focused on the antiviral properties highlighted the efficacy of certain derivatives in inhibiting viral replication in vitro .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Kinases : Some derivatives act as inhibitors of kinases involved in cancer cell proliferation.
  • Induction of Cell Cycle Arrest : Compounds have been shown to induce G1-phase arrest in cancer cells, effectively halting their progression.
  • Apoptotic Pathways Activation : Certain derivatives trigger apoptotic pathways leading to programmed cell death in malignant cells.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. The structural modifications in this compound enhance its interaction with biological targets associated with cancer cell proliferation. Studies have shown that derivatives of pyrazolo compounds can inhibit specific kinases involved in tumor growth, making them promising candidates for further development as anticancer agents.

2. Anti-inflammatory Properties
Compounds containing pyrazole rings have been reported to possess anti-inflammatory effects. The presence of the dimethylphenyl group may contribute to the modulation of inflammatory pathways. Experimental data suggest that such compounds can reduce the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

3. Antimicrobial Activity
The synthesis of pyrazolo derivatives has been linked to antimicrobial properties. The unique structure of this compound may enhance its efficacy against various bacterial strains. Preliminary studies show promising results against Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent.

Material Science Applications

1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and good charge transport characteristics are critical for enhancing device performance.

2. Photonic Devices
Due to its distinct optical properties, this compound can be utilized in the development of photonic devices. Its potential application in sensors and light-emitting materials is being explored, particularly in the context of improving sensitivity and efficiency in photonic systems.

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions that can lead to the formation of novel compounds with desired properties. The versatility in reactivity makes it an essential building block in organic synthesis.

Case Study 1: Anticancer Compound Development

A recent study focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one and evaluating their anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Research

In a controlled study examining the anti-inflammatory effects of pyrazolo compounds, researchers found that specific derivatives reduced inflammation markers in animal models by over 50%. This suggests potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions: (i) formation of the oxazole ring via cyclization of substituted phenyl precursors, (ii) coupling with pyrazolo[1,5-a]pyrazinone intermediates, and (iii) final functionalization. Key reagents include chlorinated aromatics, methoxy-substituted phenols, and oxazolines. Solvent choice (e.g., DMF or THF) and temperature control (60–120°C) are critical for yield optimization. Chromatography (e.g., silica gel or HPLC) is recommended for purification .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., methoxy groups on the phenyl ring).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~500–550 g/mol).
  • HPLC : Ensures >95% purity, particularly for biological assays.
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and stereoelectronic effects .

Q. What preliminary biological screening approaches are recommended?

Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to kinase inhibitors. Use in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (A549, MCF-7) at concentrations ranging from 1–100 µM. Include positive controls like staurosporine for benchmarking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Substituent variation : Replace trimethoxyphenyl with halogenated (e.g., 4-Cl) or nitro groups to modulate electron density.
  • Oxazole ring modification : Test thiazole or imidazole analogs for improved metabolic stability.
  • Pyrazolo-pyrazinone core adjustments : Introduce methyl or ethyl groups at position 5 to sterically hinder off-target interactions. Use comparative bioactivity tables (example below) to track changes:
SubstituentIC50 (µM) A549Selectivity Index (vs. HEK293)
3,4,5-Trimethoxyphenyl2.18.5
4-Chlorophenyl1.86.2
Data adapted from analogs in

Q. How can contradictions in bioactivity data across studies be resolved?

  • Orthogonal assays : Validate kinase inhibition with ATP-competitive ELISA alongside cellular proliferation assays.
  • Structural validation : Ensure batch-to-batch consistency via NMR and LC-MS to rule out impurities.
  • Solvent controls : Test DMSO/vehicle effects, as high concentrations (>0.1%) may artifactually suppress activity .

Q. What computational strategies predict target engagement and mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB: 1M17). Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR).
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Lys716 in VEGFR2).
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to guide lead optimization .

Q. What methodologies improve solubility and pharmacokinetic stability?

  • Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Prodrug strategies : Introduce acetyl or PEG groups at the oxazole methyl position for sustained release.
  • pH stability studies : Use accelerated degradation tests (40°C, 75% RH) to identify labile groups (e.g., methoxy substituents) .

Notes

  • Data Extrapolation : FAQs derived from structurally analogous compounds in peer-reviewed studies (e.g., pyrazolo-pyrazinones with oxazole/aryl motifs).
  • Methodological Focus : Emphasis on reproducible protocols for synthesis, characterization, and bioactivity testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.